1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone

Physicochemical Properties Lead Optimization ADME Prediction

1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2, molecular formula C₉H₉N₃O, molecular weight 175.19 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class. The compound features a fused bicyclic core with a methyl group at the 2-position and an acetyl substituent at the 3-position of the imidazo[1,2-a]pyrimidine ring system.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 100289-21-2
Cat. No. B1338270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone
CAS100289-21-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=NC2=N1)C(=O)C
InChIInChI=1S/C9H9N3O/c1-6-8(7(2)13)12-5-3-4-10-9(12)11-6/h3-5H,1-2H3
InChIKeyNCBHHBZOTLBPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2): Core Scaffold Identity and Procurement Baseline


1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2, molecular formula C₉H₉N₃O, molecular weight 175.19 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class . The compound features a fused bicyclic core with a methyl group at the 2-position and an acetyl substituent at the 3-position of the imidazo[1,2-a]pyrimidine ring system. It is primarily utilized as a synthetic building block and key intermediate in medicinal chemistry programs targeting kinases, epigenetic regulators, and phosphodiesterases [1]. The compound is commercially available from multiple suppliers at ≥97% purity with defined storage conditions (sealed in dry, 2–8°C) .

Why 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs


Substituting 1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2) with its closest unsubstituted analog—1-(imidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 453548-59-9)—alters the molecular weight by +14 Da (from 161.16 to 175.19 g/mol) and increases computed lipophilicity from XLogP3 of 1.1 to LogP of 1.24 [1]. The 2-methyl substituent is not merely a spectator group; it is a critical structural determinant for downstream molecular recognition. In the case of the clinical-stage BMI-1 inhibitor PTC-209, the 2-methyl group on the imidazo[1,2-a]pyrimidine core is retained in the final bioactive molecule, and its removal or relocation would be expected to abrogate target binding . Furthermore, the acetyl group at the 3-position provides a reactive handle for condensation and cyclization chemistry that is not equivalently available on 2-unsubstituted or ring-saturated analogs [2]. These physicochemical and synthetic differences mean that generic substitution by a structurally related imidazo[1,2-a]pyrimidine without the 2-methyl-3-acetyl pattern introduces uncontrolled variables into any synthetic sequence or structure-activity relationship study.

Quantitative Differentiation Evidence for 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2) Versus Closest Analogs


Physicochemical Differentiation: 2-Methyl Substituent Increases Lipophilicity and Molecular Weight Relative to the Unsubstituted Imidazo[1,2-a]pyrimidin-3-yl Ethanone Core

1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2) carries a methyl group at the 2-position that is absent in the closest commercially available comparator, 1-(imidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 453548-59-9). This methyl substituent increases molecular weight from 161.16 to 175.19 g/mol (+14 Da) and elevates calculated lipophilicity from an XLogP3 of 1.1 to a LogP of 1.24 [1]. The target compound also possesses a computed topological polar surface area (TPSA) of 47.26 Ų . These differences in physicochemical properties translate into measurably distinct chromatographic retention, solubility, and membrane permeability behavior that directly impact the compound's suitability as a synthetic intermediate for drug-like molecules requiring balanced polarity.

Physicochemical Properties Lead Optimization ADME Prediction

Unique Role as the Core Synthetic Intermediate for PTC-209, a Clinical-Stage BMI-1 and PDE4 Inhibitor

1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone is the direct synthetic precursor to the 2-methylimidazo[1,2-a]pyrimidin-3-yl fragment found in PTC-209 (N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine, CAS 315704-66-6) [1]. PTC-209 is a potent and selective BMI-1 inhibitor with an IC₅₀ of approximately 0.5 μM in HEK293T cells, and it irreversibly impairs colorectal cancer-initiating cell (CIC) growth in vitro and reduces tumor growth in CIC xenograft assays in vivo . PTC-209 was also identified as a moderate PDE4 inhibitor (IC₅₀ = 4.78 ± 0.08 μM), from which a series of optimized 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were designed, with the most potent analog (L19) achieving an IC₅₀ of 0.48 ± 0.02 μM [2]. The unsubstituted analog (CAS 453548-59-9) lacks the 2-methyl group that is integral to the PTC-209 pharmacophore and the derived SAR series, and thus cannot serve as a direct replacement in this synthetic sequence. The patent literature (WO2010002985A1) further establishes that imidazo[1,2-a]pyrimidin-3-yl scaffolds, specifically including 2-methyl-substituted variants, are claimed as Bmi-1 protein expression modulators [3].

BMI-1 Inhibition Cancer Stem Cells PDE4 Inhibition Synthetic Intermediate

Class-Level Anti-Inflammatory Activity of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives Establishes Pharmacological Relevance of the 2-Methyl-3-substituted Scaffold

A series of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids, and amides—direct synthetic descendants of the 2-methylimidazo[1,2-a]pyrimidine scaffold shared by CAS 100289-21-2—were evaluated in vivo for anti-inflammatory activity [1]. Eight out of fifteen newly synthesized compounds exhibited remarkable dose-dependent anti-inflammatory action in the carrageenan rat paw edema model, achieving potency equivalent to 1/2 to 1/3 that of the reference standard indomethacin, with the additional benefit of negligible ulcerogenic action and no detectable cyclooxygenase inhibition in vitro [2]. The 2-methyl substituent and the 3-position carbonyl functionality are conserved structural features between the target compound and this pharmacologically active series, suggesting that the 2-methyl-3-acetyl substitution pattern is a privileged motif for anti-inflammatory activity within this chemotype. By contrast, unsubstituted imidazo[1,2-a]pyrimidine derivatives lacking both the 2-methyl and 3-carbonyl groups do not appear with quantitative in vivo anti-inflammatory data in the same literature corpus.

Anti-Inflammatory Activity In Vivo Pharmacology Carrageenan Edema Model

Imidazo[1,2-a]pyrimidine Scaffold Demonstrates Sub-Micromolar B-Raf Kinase Inhibition, Validating the Core as a Privileged Kinase Inhibitor Template

Imidazo[1,2-a]pyrimidine derivatives have been screened against B-Raf kinase, with certain compounds achieving IC₅₀ values as low as 0.003 μM (compound 10) in the same assay series, alongside other derivatives showing IC₅₀ values ranging from 1.4 to 6.4 μM (compounds 11a–11e) [1]. The 3-substituted imidazo[1,2-a]pyrimidine scaffold, which shares its core architecture with CAS 100289-21-2, thus demonstrates a wide dynamic range of B-Raf inhibitory potency that is tunable through peripheral substitution. A 2024 review comprehensively documents the imidazopyrimidine scaffold's broad pharmacological utility—including antiviral, antifungal, anti-inflammatory, and anticancer activities—and its evolution from a relatively exotic structural motif to an established framework in drug discovery [2]. The 2-methyl-3-acetyl substitution pattern of CAS 100289-21-2 places it at a defined starting point within this tunable activity landscape, where the acetyl group provides a synthetic handle for further elaboration into kinase-focused compound libraries.

B-Raf Kinase Inhibition Anticancer Activity Kinase Selectivity

Commercial Availability and Purity Benchmarking: Consistent ≥97% Purity with Defined Storage Specifications Enables Reproducible Downstream Chemistry

1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2) is stocked by multiple independent suppliers at ≥97% purity (LeYan: 97%, CoolPharm: 97.00%, ChemScene: 97%) with the MDL number MFCD02330034 assigned . In comparison, the unsubstituted analog 1-(imidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 453548-59-9) is typically offered at ≥95% purity, a lower specification that may introduce additional impurities into multi-step synthetic sequences . The target compound's storage specification is consistently reported as sealed in dry conditions at 2–8°C, with room temperature shipping available in continental US, providing a stable procurement and handling baseline . The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), which is consistent with the hazard profile of related imidazo[1,2-a]pyrimidine ethanone derivatives .

Chemical Procurement Purity Specification Synthetic Reproducibility

Optimal Research and Industrial Application Scenarios for 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2)


Synthesis of BMI-1 Inhibitor PTC-209 and Structural Analogs for Cancer Stem Cell Research

CAS 100289-21-2 is the enabling starting material for the synthesis of PTC-209 (CAS 315704-66-6), a selective BMI-1 inhibitor with an IC₅₀ of ~0.5 μM in HEK293T cells [1]. PTC-209 irreversibly impairs colorectal cancer-initiating cell (CIC) growth and reduces tumor growth in CIC xenograft assays [2]. The 2-methyl group on the imidazo[1,2-a]pyrimidine core is an integral component of the PTC-209 pharmacophore; the unsubstituted analog (CAS 453548-59-9) lacks this methyl group and cannot be used as a direct replacement. Researchers engaged in BMI-1-targeted oncology programs, particularly those focused on colorectal cancer stem cells, should procure CAS 100289-21-2 to ensure faithful reproduction of the published synthetic route and biological activity profile.

Structure-Based Design of PDE4 Inhibitors Using the 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Scaffold

CAS 100289-21-2 serves as the foundational building block for a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives discovered as novel PDE4 inhibitors [1]. Starting from PTC-209 (which incorporates the 2-methylimidazo[1,2-a]pyrimidin-3-yl fragment directly derived from CAS 100289-21-2), structure-based optimization yielded compound L19 with an IC₅₀ of 0.48 ± 0.02 μM and remarkable metabolic stability in rat liver microsomes. This application is directly supported by the physicochemical differentiation of the 2-methyl-substituted scaffold (LogP 1.24) relative to the unsubstituted analog, which provides a balanced polarity profile suitable for CNS-penetrant PDE4 inhibitor design.

Medicinal Chemistry Exploration of 2-Methyl-3-substituted Imidazo[1,2-a]pyrimidines as Anti-Inflammatory Agents with a Non-COX Mechanism

The 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid series, which shares the identical 2-methyl-3-carbonyl substitution pattern with CAS 100289-21-2, demonstrated in vivo anti-inflammatory activity at 1/2 to 1/3 the potency of indomethacin in the carrageenan rat paw edema model, with the critical advantage of negligible ulcerogenic action and no detectable cyclooxygenase inhibition [1]. CAS 100289-21-2, bearing the acetyl group at the 3-position, can be hydrolyzed or oxidized to the corresponding carboxylic acid, providing a direct entry point into this pharmacologically validated anti-inflammatory series. Programs seeking non-COX anti-inflammatory mechanisms with reduced GI toxicity should consider CAS 100289-21-2 as a key intermediate.

Kinase-Focused Compound Library Synthesis Leveraging the Tunable Imidazo[1,2-a]pyrimidine B-Raf Inhibitor Scaffold

Imidazo[1,2-a]pyrimidine derivatives demonstrate B-Raf kinase inhibition with IC₅₀ values spanning from 0.003 μM to 6.4 μM, indicating that potency can be modulated over a >2000-fold range through peripheral substitution [1]. CAS 100289-21-2 provides a pre-functionalized entry point into this tunable chemical space, with the 3-acetyl group serving as a versatile synthetic handle for condensation, reduction, or cyclization reactions [2]. The defined purity of ≥97% across multiple vendors ensures that library synthesis begins from a consistent quality baseline, reducing the risk of impurity-driven false positives in high-throughput kinase screening campaigns.

Quote Request

Request a Quote for 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.